Superior Membrane Permeability Profile vs. 5-Substituted Regioisomer
The target compound, Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine, exhibits a significantly lower topological polar surface area (TPSA) of 29.9 Ų compared to its 1,5-regioisomer, methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine, which has a TPSA of 40.7 Ų [1][2]. This 10.8 Ų reduction is a direct consequence of the regiospecific N-methylation pattern on the pyrazole ring. Both compounds share an identical calculated lipophilicity (XLogP3-AA = 2.1), but the reduced TPSA of the target compound is a key determinant for improved passive membrane permeability [1][2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 29.9 Ų |
| Comparator Or Baseline | methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine: 40.7 Ų |
| Quantified Difference | 10.8 Ų lower for the target compound |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
A TPSA below 60 Ų is generally required for good oral absorption; the 10.8 Ų advantage of the target compound over its direct regioisomer makes it the superior choice for projects where optimizing cellular permeability is a priority.
- [1] PubChem. (2026). Compound Summary for CID 45791710: Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine. National Library of Medicine. View Source
- [2] PubChem. (2026). Compound Summary for CID 12693308: methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine. National Library of Medicine. View Source
